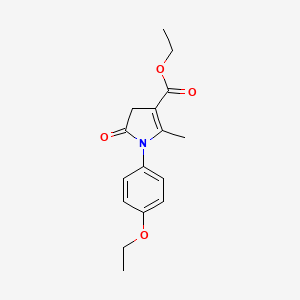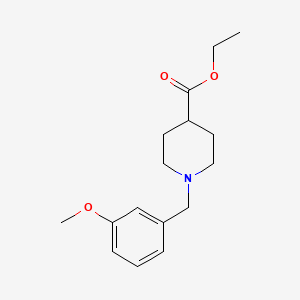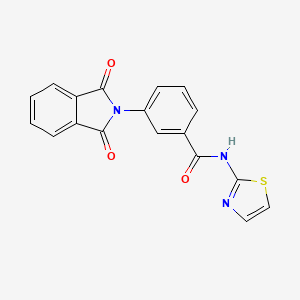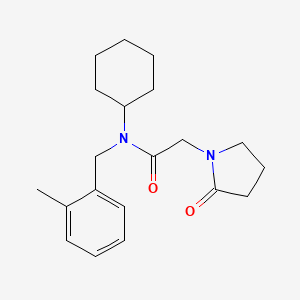
N-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Übersicht
Beschreibung
"N-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide" is a chemical compound that belongs to the class of benzimidazole sulfonamides. These compounds are noted for their significant biological activities and are often explored in pharmaceutical research.
Synthesis Analysis
The synthesis of related benzimidazole sulfonamides involves multi-step chemical processes. For instance, Zhuo Chen et al. (2010) described a six-step synthesis process starting from 4-chlorobenzoic acid to create a series of sulfonamide derivatives, showing the complexity involved in synthesizing such compounds (Chen et al., 2010).
Molecular Structure Analysis
The molecular structures of benzimidazole sulfonamides are characterized by the presence of benzimidazole and sulfonamide moieties. A study by A. Ashraf et al. (2016) on similar compounds revealed that these structures often involve coordination with transition metals, demonstrating the structural complexity and versatility of these molecules (Ashraf et al., 2016).
Chemical Reactions and Properties
Benzimidazole sulfonamides participate in various chemical reactions. For example, R. Ghorbani-Vaghei and H. Veisi (2010) discussed the use of benzimidazole derivatives as catalysts in the synthesis of other complex molecules, indicating their reactivity and potential in synthetic chemistry (Ghorbani‐Vaghei & Veisi, 2010).
Physical Properties Analysis
The physical properties of benzimidazole sulfonamides like solubility and melting points are influenced by the functional groups attached to the benzimidazole ring. Y. Alvarez-Gallego et al. (2007) noted that the presence of sulfonic and benzimidazole groups in polymers altered their solubility and thermal resistance, demonstrating the impact of structural variations on physical properties (Alvarez-Gallego et al., 2007).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity, stability, and binding affinities, are significantly affected by their molecular structure. Studies like those by R. Ife et al. (1989) have shown how modifications in the benzimidazole structure can influence properties like stability and potency (Ife et al., 1989).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from chlorobenzoic acid-related compounds, have shown antiviral properties, particularly against tobacco mosaic virus. This suggests potential applications in the development of antiviral agents (Chen et al., 2010).
Antimicrobial and Antibacterial Properties
Metal complexes of benzimidazole derived sulfonamide have exhibited significant antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential use in addressing antibiotic resistance and developing new antibacterial agents (Ashraf et al., 2016).
Immunostimulatory Activity
Compounds with a structure similar to N-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide have demonstrated immunostimulatory effects. This includes enhancing anti-SRBC response and increasing survival in leukemia-bearing mice, suggesting a potential role in cancer treatment and immune system modulation (Tagliabue et al., 1978).
Antitubercular Activity
N-substituted benzamide and benzene sulfonamide compounds have shown promise in antitubercular activity. This indicates potential applications in the treatment of tuberculosis (Dighe et al., 2012).
Anticancer Properties
Research has identified certain derivatives of benzimidazole sulfonamides with potential anticancer properties. This includes pro-apoptotic activity in melanoma cell lines and inhibition of human carbonic anhydrase isoforms, which are relevant in cancer therapy (Yılmaz et al., 2015).
Antimicrobial Evaluation of Derivatives
Various substituted sulfonamides and sulfinyl compound derivatives have been synthesized and screened for antimicrobial activity. This research contributes to the development of new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c14-9-3-1-2-4-10(9)17-21(19,20)8-5-6-11-12(7-8)16-13(18)15-11/h1-7,17H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGGSFLXHKTUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655454.png)


![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)
![6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)
![4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5655482.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5655496.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)
![1-[2-(3-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5655508.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5655512.png)


